2,3,4,5,6-Pentachlorotoluene
Description
Chemical Identity and Structural Characterization of 2,3,4,5,6-Pentachlorotoluene
Molecular Formula and IUPAC Nomenclature
2,3,4,5,6-Pentachlorotoluene is a polychlorinated toluene derivative with the molecular formula C₇H₃Cl₅ and a molar mass of 264.36 g/mol . Its IUPAC name, 1,2,3,4,5-pentachloro-6-methylbenzene , reflects the substitution pattern of five chlorine atoms on the benzene ring and a methyl group at the sixth position. The compound is registered under CAS No. 877-11-2 and EC No. 690-095-0 , with synonyms including pentachlorotoluene and methylpentachlorobenzene.
Table 1: Key Identifiers of 2,3,4,5,6-Pentachlorotoluene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃Cl₅ | |
| IUPAC Name | 1,2,3,4,5-Pentachloro-6-methylbenzene | |
| CAS Registry Number | 877-11-2 | |
| EC Number | 690-095-0 | |
| Molar Mass | 264.36 g/mol |
Crystallographic Data and Bonding Configurations
Crystallographic studies of PCT remain limited, but insights into its structural dynamics have been derived from deuterium nuclear magnetic resonance (NMR) experiments. Below 230 K, PCT exhibits disordered molecular orientations around its pseudo-6-fold symmetry axis, resulting in three distinct deuterium NMR doublets. These orientations freeze into a glassy crystalline state below 150 K, with populations determined by NMR signal intensities. The temperature-dependent reorientation rates follow Arrhenius behavior, indicating a lack of rate distribution typically seen in glassy materials.
Key Observations:
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium NMR has been pivotal in probing PCT’s molecular dynamics. Studies reveal:
- Three Doublets: Observed below 230 K, corresponding to three disordered orientations.
- Single Doublet Above 300 K: Indicates rapid reorientation averaging the chlorine environments.
- Hadamard Quadrupole-Order Exchange NMR: Quantified reorientation rates between 170–212 K, revealing Arrhenius activation energies.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
While specific MS and IR data for PCT are not explicitly reported in the provided sources, analogous chlorinated toluenes typically exhibit:
- Mass Fragmentation Patterns: Dominated by sequential loss of chlorine atoms (e.g., m/z peaks at 264 [M]⁺, 229 [M-Cl]⁺).
- IR Absorptions: C-Cl stretches near 550–600 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIMRGRHWKCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870791 | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-11-2, 69911-61-1 | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,4,5-pentachloro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069911611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, pentachloromethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Regioselectivity
Chlorination initiates with the generation of a chloronium ion (Cl⁺) through the interaction of Cl₂ with a Lewis acid catalyst, typically iron(III) chloride (FeCl₃). The methyl group’s electron-donating effect enhances the ring’s electron density, facilitating successive substitutions. Early chlorination steps preferentially occur at the ortho and para positions relative to the methyl group. As chlorination progresses, the accumulating electron-withdrawing chlorine atoms deactivate the ring, necessitating higher temperatures and excess Cl₂ to drive subsequent substitutions.
Key Reaction Parameters
-
Catalyst : FeCl₃ (1–5 mol%) is commonly employed to accelerate chlorination.
-
Temperature : Initial stages proceed at 40–60°C, escalating to 80–120°C for later substitutions.
-
Chlorine Feed Rate : Gradual introduction of Cl₂ prevents runaway reactions and improves selectivity.
-
Solvent : Reactions are often conducted in neat toluene or with inert solvents like carbon tetrachloride (CCl₄).
Catalytic Systems and Optimization
The choice of catalyst and reaction conditions significantly impacts yield and purity. While FeCl₃ remains the standard catalyst, alternatives such as aluminum chloride (AlCl₃) and iodine (I₂) have been explored to modulate reactivity.
Comparative Catalyst Performance
| Catalyst | Temperature Range (°C) | Chlorination Efficiency | Byproduct Formation |
|---|---|---|---|
| FeCl₃ | 40–120 | High | Moderate |
| AlCl₃ | 60–130 | Moderate | High |
| I₂ | 50–100 | Low | Low |
FeCl₃ achieves superior efficiency due to its strong Lewis acidity, which stabilizes intermediate chloronium ions. However, AlCl₃ may induce over-chlorination, leading to hexachlorinated byproducts. Iodine, though less active, reduces side reactions but extends reaction times.
Solvent Effects
Polar aprotic solvents like dichloromethane (CH₂Cl₂) enhance chlorination rates by stabilizing ionic intermediates. Nonpolar solvents (e.g., CCl₄) favor slower, more controlled substitutions, improving regioselectivity.
Stepwise Chlorination Process
Achieving pentachlorination requires a multi-stage approach to manage intermediate stability and selectivity.
Stagewise Protocol
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Monochlorination : Toluene reacts with 1 equiv. Cl₂ at 40°C to yield ortho- and para-chlorotoluene isomers.
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Dichlorination : Additional Cl₂ (2 equiv.) at 60°C produces 2,4-dichlorotoluene as the major product.
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Trichlorination : At 80°C, 3 equiv. Cl₂ yields 2,4,5-trichlorotoluene.
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Tetrachlorination : 4 equiv. Cl₂ at 100°C generates 2,3,4,5-tetrachlorotoluene.
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Pentachlorination : Final Cl₂ addition (5 equiv.) at 120°C completes substitution to 2,3,4,5,6-pentachlorotoluene.
Challenges in Late-Stage Chlorination
-
Steric Hindrance : Crowding near the methyl group slows the fifth chlorination.
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Electronic Deactivation : Electron-withdrawing Cl atoms reduce ring reactivity, necessitating excess Cl₂ and prolonged heating.
Purification and Isolation
Crude reaction mixtures contain unreacted intermediates, positional isomers, and over-chlorinated byproducts. Purification typically involves:
Fractional Distillation
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentachlorotoluene primarily undergoes substitution reactions due to the presence of multiple chlorine atoms on the benzene ring. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction typically involves reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of hydroxylated derivatives, while electrophilic aromatic substitution can introduce additional halogen atoms onto the benzene ring .
Scientific Research Applications
Pesticide Intermediate
2,3,4,5,6-Pentachlorotoluene is primarily utilized as an intermediate in the synthesis of various pesticides. Its chlorinated structure enhances its effectiveness as a pesticide by improving its stability and resistance to degradation in the environment. Research has shown that this compound can be involved in the degradation pathways of other pesticides when exposed to hydroxyl radicals, leading to less toxic byproducts .
Dye Carrier in Textile Industry
In the textile industry, 2,3,4,5,6-Pentachlorotoluene functions as a dye carrier and leveling agent during the dyeing process of synthetic fibers such as polyester. Its ability to dissolve and carry disperse dyes is critical for achieving uniform coloration in fabrics . The compound may also be present as an impurity in dyestuffs and chemical formulations used for textile processing.
Case Study: Degradation Pathways
A study conducted on the degradation of 2,3,4,5,6-Pentachlorotoluene highlighted its potential environmental impact when released into aquatic systems. The research identified possible reaction pathways involving the breaking of C-Cl bonds and benzene ring structures under specific conditions. The study utilized molecular modeling techniques to predict the most stable conformers of the compound and assess its degradation products .
| Degradation Pathway | Reaction Type | Stability |
|---|---|---|
| C-Cl bond breaking | Radical reaction | Moderate |
| Benzene ring breaking | Hydrolysis | High |
This information is crucial for understanding how to mitigate the environmental risks associated with its use.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachlorotoluene involves its interaction with cellular components, leading to various biochemical effects. The compound’s high chlorine content allows it to disrupt cellular membranes and interfere with enzyme functions. It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Benzene Derivatives
Table 1: Key Properties of Chlorinated Aromatic Compounds
Key Observations :
- Chlorination Degree : Higher chlorine content (e.g., hexachlorobenzene vs. pentachlorotoluene) correlates with increased molecular weight and environmental persistence .
- Structural Impact : Substitution patterns (e.g., toluene vs. benzene backbone) influence polarity and detection in GC-MS. For example, pentachlorotoluene elutes later (retention time: ~27.91 min) than tetrachlorobenzenes (~22.60 min) due to its methyl group .
Chlorinated Toluene Isomers and Derivatives
Table 2: Comparison of Chlorinated Toluenes
Functional Differences :
- Methyl Group Role : In benzotrichloride (C₆H₅CCl₃), the fully chlorinated methyl group increases reactivity compared to pentachlorotoluene’s aromatic chlorination .
- Isomerism : Positional isomers (e.g., 2,3,4,5- vs. 2,3,4,6-tetrachlorotoluene) exhibit distinct chromatographic behaviors and toxicological profiles .
Physicochemical and Environmental Behavior
Decomposition Pathways :
- OH Radical Degradation : DFT studies reveal that 2,3,4,5,6-pentachlorotoluene fragments into smaller, less toxic molecules (e.g., F5 fragment) when reacting with OH radicals, requiring 16.1 kcal/mol activation energy .
- Dielectric Properties : Similar to pentachloronitrobenzene, pentachlorotoluene exhibits molecular rotation in crystalline states, with a dipole moment of 2.33 Debye .
Research Findings and Regulatory Insights
- Analytical Detection : GC-MS retention times and quantification limits for pentachlorotoluene are standardized in textile and environmental testing (e.g., GB/T 20384-2024) .
- Synthetic Alternatives : Less chlorinated derivatives (e.g., trichlorotoluenes) are preferred in industrial applications to reduce ecological risks .
Biological Activity
2,3,4,5,6-Pentachlorotoluene (PCT) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and environmental implications. This article delves into the biological activity of PCT, exploring its effects on microbial growth, enzyme inhibition, and toxicity based on various studies and findings.
PCT is characterized by five chlorine atoms attached to a toluene ring. Its chemical structure influences its reactivity and biological interactions. The compound's stability makes it useful in various industrial applications, including pesticides and herbicides.
| Property | Value |
|---|---|
| Molecular Formula | C₇HCl₅ |
| Molecular Weight | 285.3 g/mol |
| Boiling Point | 290 °C |
| Melting Point | 64 °C |
| Solubility in Water | Low |
Microbial Growth Inhibition
Research indicates that PCT exhibits antimicrobial properties. A study highlighted its ability to inhibit the growth of various microorganisms, suggesting potential applications in controlling microbial populations in agricultural settings. The mechanism of action involves the binding of PCT to specific enzymes and proteins within microbial cells, disrupting metabolic pathways essential for growth.
Enzyme Inhibition
PCT has been shown to inhibit key enzymes involved in metabolic processes. For instance, enzyme assays demonstrated that PCT could significantly reduce the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics in organisms. This inhibition could lead to altered metabolic responses and increased toxicity in exposed organisms.
Subacute and Subchronic Toxicity Studies
A significant body of research has focused on the toxicity of PCT in animal models. A subacute study involving rats fed varying concentrations of PCT revealed dose-dependent histopathological changes in vital organs such as the liver and kidneys. Notably, decreased hemoglobin levels were observed at higher doses .
Table 2: Summary of Toxicity Findings
| Study Type | Duration (Days) | Dose (ppm) | Observations |
|---|---|---|---|
| Subacute | 28 | 0.5 - 500 | Mild histopathological changes |
| Subchronic | 91 | 0.05 - 500 | Decreased hemoglobin in females at 5 ppm |
These findings underscore the potential health risks associated with exposure to PCT, particularly concerning liver function and hematological parameters.
Environmental Impact
PCT is an environmental contaminant frequently detected in aquatic ecosystems. Its persistence raises concerns regarding bioaccumulation and ecological toxicity. A study investigating degradation pathways identified C-Cl bond breaking as a primary reaction mechanism when PCT interacts with hydroxyl radicals in water . Understanding these pathways is crucial for assessing the long-term impact of PCT on environmental health.
Case Study: Great Lakes Ecosystem
In the Great Lakes region, PCT contamination has been documented due to industrial runoff. Studies have shown that PCT can adversely affect aquatic life by disrupting endocrine functions and impairing reproductive success in fish species . Monitoring efforts are ongoing to evaluate the extent of contamination and its ecological consequences.
Case Study: Soil Contamination
A recent assessment revealed significant levels of PCT in soil samples collected from contaminated sites. The data indicated that PCT levels exceeded action thresholds set by environmental agencies, prompting remediation efforts to mitigate its impact on groundwater quality .
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for detecting 2,3,4,5,6-Pentachlorotoluene in environmental or textile samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method. Key parameters include:
- Column : Capillary columns (e.g., DB-5MS) with a non-polar stationary phase.
- Temperature program : Initial hold at 70°C (2 min), ramping to 280°C at 10°C/min.
- Ionization mode : Electron impact (EI) at 70 eV, monitoring characteristic ions (e.g., m/z 264, 229, 191) for quantification .
- Data Table :
| Parameter | Value/Description | Source |
|---|---|---|
| Retention Time | ~18.96 min (GC-MS) | |
| Quantification Ion | m/z 264 | |
| Detection Limit | 0.02–0.2 µg/L (varies by matrix) |
Q. How should samples be prepared to minimize matrix interference during 2,3,4,5,6-Pentachlorotoluene analysis?
- Methodology :
- Extraction : Use Soxhlet extraction or ultrasonic agitation with toluene or hexane for solid matrices (e.g., textiles).
- Cleanup : Pass extracts through Florisil® or silica gel columns to remove interfering lipids or pigments.
- Internal Standards : Spike with deuterated analogs (e.g., d-32 n-Pentadecane) to correct for recovery losses .
Q. What are common challenges in chromatographic separation of 2,3,4,5,6-Pentachlorotoluene from co-eluting chlorinated compounds?
- Resolution Strategy :
- Optimize column polarity (e.g., mid-polarity columns like DB-35MS) to distinguish it from tetrachlorotoluene isomers.
- Use retention indices and spectral deconvolution software to resolve overlapping peaks .
Advanced Research Questions
Q. What decomposition pathways occur when 2,3,4,5,6-Pentachlorotoluene reacts with OH radicals in aqueous environments?
- Methodology : Computational DFT/B3LYP/6-31G(d) studies identify:
- Primary Pathway : Detachment of the methyl group (energy barrier: 16.1 kcal/mol), forming stable aromatic fragments (e.g., F1: pentachlorobenzene).
- Secondary Pathway : Sequential dechlorination, producing less chlorinated toluenes (e.g., tetrachlorotoluene) .
- Data Table :
| Fragment | Energy (kcal/mol) | Stability Ranking |
|---|---|---|
| F1 (C₆Cl₅) | -452.3 | Most stable |
| F5 (C₆Cl₂) | -298.7 | Least stable |
Q. How do computational models inform the molecular stability and reactivity of 2,3,4,5,6-Pentachlorotoluene?
- Methodology :
- Geometry Optimization : DFT/B3LYP/6-31G(d) calculates bond lengths (C-Cl: 1.73–1.77 Å) and angles, confirming steric hindrance from chlorine substituents.
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., Cl atoms), explaining susceptibility to nucleophilic attack .
Q. How can regulatory detection limits for 2,3,4,5,6-Pentachlorotoluene in consumer products be reconciled with analytical variability?
- Methodology :
- Validation Protocols : Follow ISO/IEC 17025 guidelines, including inter-laboratory comparisons and proficiency testing.
- Uncertainty Budgeting : Account for variability in extraction efficiency (±8%), instrument calibration (±5%), and matrix effects (±12%) .
Q. What experimental evidence supports the dielectric behavior of 2,3,4,5,6-Pentachlorotoluene in crystalline states?
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
